molecular formula C8H6ClNO3 B098457 1-(5-Chloro-2-nitrophenyl)ethanone CAS No. 18640-60-3

1-(5-Chloro-2-nitrophenyl)ethanone

Cat. No. B098457
CAS RN: 18640-60-3
M. Wt: 199.59 g/mol
InChI Key: HVXQVXNQKCPSLH-UHFFFAOYSA-N
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Description

“1-(5-Chloro-2-nitrophenyl)ethanone” is a chemical compound with the linear formula C8H6ClNO3. It has a molecular weight of 199.595 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “1-(5-Chloro-2-nitrophenyl)ethanone” is represented by the linear formula C8H6ClNO3 . The compound has a molecular weight of 199.595 .

Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

Nitrophenols, including compounds structurally related to 1-(5-Chloro-2-nitrophenyl)ethanone, have been studied extensively for their occurrence in the atmosphere and their formation through various processes, including combustion and pesticide hydrolysis. These studies have implications for understanding air quality and environmental degradation. The research highlights the complexity of atmospheric chemistry and the need for continued investigation into the sources, transformations, and fate of nitrophenols in the environment (Harrison et al., 2005).

Advanced Oxidation Processes for Pollutant Degradation

Advanced oxidation processes (AOPs) have been researched for the degradation of various organic pollutants, offering insights into potential applications for the breakdown of complex organic chemicals including nitrophenyl derivatives. These processes involve generating highly reactive species that can effectively degrade persistent organic pollutants, thereby reducing their environmental impact and risk to human health. The exploration of AOPs underscores the importance of developing efficient and sustainable methods for pollutant removal from water and soil (Qutob et al., 2022).

Chemosensors for Environmental Monitoring

Research on the development of chemosensors based on phenolic compounds, similar in functional groups to 1-(5-Chloro-2-nitrophenyl)ethanone, has shown potential for detecting a wide range of environmental pollutants. These chemosensors can offer high selectivity and sensitivity towards specific metal ions, anions, and neutral molecules, making them valuable tools for environmental monitoring and the assessment of chemical hazards (Roy, 2021).

Protective Effects Against Chemical Toxicities

Chlorogenic acid, a phenolic compound, has been studied for its protective effects against toxicities induced by a variety of chemicals. This research is relevant to compounds like 1-(5-Chloro-2-nitrophenyl)ethanone, as it provides insights into how natural antioxidants can mitigate the adverse effects of exposure to harmful chemicals. Such studies are critical for developing strategies to protect human health against environmental pollutants and toxicants (Rashidi et al., 2022).

properties

IUPAC Name

1-(5-chloro-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXQVXNQKCPSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292265
Record name 1-(5-chloro-2-nitrophenyl)ethanone
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Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-nitrophenyl)ethanone

CAS RN

18640-60-3
Record name 1-(5-Chloro-2-nitrophenyl)ethanone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 81223
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Record name 18640-60-3
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Record name 1-(5-chloro-2-nitrophenyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The intermediates, 5-alkylamino-2-aminoacetophenones (60-62) were prepared according to the methods reported before. As shown in Scheme 6, the starting 3-chloroacetophenone (54) was first nitrated with HNO3/H2SO4 to form the 5-chloro-2-nitroacetophenone (55) and 5-chloro-4-nitroacetophenone (56). Compound 55 was reacted separately with various alkylamines to yield the corresponding 5-alkylamino-2-nitroacetophenones (57-59). Catalytic hydrogenation of compounds 57-59 yielded the corresponding 5-alkylamino-2-aminoacetophenones (60-62). L. Ll, K. K. Wang, S. C. Kuo, T. S. Wu, D. Lednicer, C. M. Lin, E. Hamel and K. H. Lee, J. Med. Chem., 37, 1126-35. (1994), which is herein incorporated by reference in its entirety.
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Synthesis routes and methods II

Procedure details

65% HNO3 (80 ml) was stirred at −5° C.±1° C. and 98% H2SO4 (10 mix 10) was added dropwise. To the stirring solution of HNO3/H2SO4 was added 3-chloroacetophenone (54) (12.0 g, 77.6 mmol). The mixture was stirred at −5□±1□ for 3 h and poured into crushed ice, and extracted with CH2Cl2. The extract was dried over MgSO4 and evaporated. The crude product was purified by column chromatography (silica gel, n-hexane/EtOAc=15:1) to give 55 as yellow solid (9.3 g, 46.6 mmol). Yield: 55.8%; mp 47-49° C.; 1H-NMR (CDCl3, 200 MHz): δ 2.48 (s, 3H), 7.32 (d, J=2.4 Hz, 1H), 7.49 (dd, J=8.8, 2.2 Hz, 1H), 8.00 (d, J=8.8 Hz, 1H); 13C-NMR (CDCl3, 50 MHz) δ: 198.27, 143.78, 141.05, 139.44, 130.55, 127.36, 125.91, 30.06; Anal. Calcd for C8H6ClNO3: C, 48.14; H, 3.03; N, 7.02.
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55.8%

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